Olacaftor
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1897384-89-2 |
|---|---|
Molecular Formula |
C29H34FN3O4S |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m0/s1 |
InChI Key |
NHOUNZMCSIHKHJ-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Olacaftor; VX-440; VX 440; VX440; |
Origin of Product |
United States |
Molecular Mechanism of Action of Olacaftor As a Cftr Corrector
Olacaftor's Role in F508del-CFTR Protein Folding
The F508del mutation significantly impairs the folding of the CFTR protein. nih.govpnas.orgcyagen.comfrontiersin.org The deletion of F508 disrupts the stability of NBD1 and affects the cooperative folding of the entire channel. nih.govjci.org This misfolding prevents the nascent protein from exiting the endoplasmic reticulum (ER) and trafficking to the plasma membrane. newdrugapprovals.orgnih.govpnas.org this compound, as a CFTR corrector, is designed to enhance the conformational stability of the F508del-CFTR protein during its maturation process. cyagen.commdpi.com By promoting proper folding, this compound facilitates the escape of the mutant protein from the ER-associated degradation (ERAD) pathway, which typically targets misfolded proteins for degradation. cyagen.commdpi.com Studies suggest that correctors like this compound can induce conformational changes during the early co-translational stages of CFTR folding, which in turn influence downstream domain assembly. biorxiv.org
This compound's Influence on Intracellular Trafficking of Mutant CFTR
A primary consequence of the F508del mutation is severely impaired intracellular trafficking of the CFTR protein. nih.govpnas.orgcyagen.comjci.org The misfolded protein is retained in the ER by the cellular quality control machinery and is subsequently degraded, resulting in minimal amounts of functional CFTR reaching the cell surface. newdrugapprovals.orgnih.govpnas.orgfrontiersin.org this compound works by improving the processing of F508del-CFTR in the ER, thereby enhancing its efficiency of ER export. pnas.orgnih.gov This action allows a greater fraction of the F508del-CFTR protein to bypass the ER quality control checkpoints and traffic to the plasma membrane. pnas.orgcff.org Correctors help the CFTR protein form the correct 3D shape required for it to move to the cell surface. cff.org
Molecular Mechanisms of CFTR Protein Stabilization by this compound
Beyond facilitating folding and trafficking, this compound contributes to the stabilization of the CFTR protein. The F508del mutation not only affects folding but also leads to reduced stability of the protein once it reaches the cell surface. nih.gov Correctors are thought to enhance protein conformational stability during the ER folding process. frontiersin.org By promoting a more stable conformation, this compound may decrease the proteolytic sensitivity of the F508del-CFTR protein. pnas.org This increased stability can contribute to a longer half-life of the corrected protein at the plasma membrane, although the stability of rescued F508del-CFTR at the cell periphery can still be reduced compared to wild-type CFTR. nih.gov
Preclinical Functional Restoration and Efficacy Studies of Olacaftor
In Vitro Cellular Models for Olacaftor Evaluation
Several cell culture models are employed to assess the effects of CFTR modulators like this compound. These models recapitulate aspects of CFTR dysfunction observed in patients and allow for controlled evaluation of drug candidates.
Primary human bronchial epithelial (hBE) cells are considered a gold standard for in vitro evaluation of CFTR modulators because they represent the cell type primarily affected in CF lung disease and can be cultured to form a pseudostratified epithelium at the air-liquid interface, mimicking the in vivo airway environment. mdpi.comcff.orgfrontiersin.org While direct studies specifically on this compound using hBE cells were not extensively detailed in the search results, hBE cells are commonly used to assess the efficacy of CFTR correctors and potentiators, often through electrophysiological measurements like short-circuit current (Isc). mdpi.comcff.orgfrontiersin.org Studies on triple combination therapies including elexacaftor (B607289) (VX-445), a related next-generation corrector, have demonstrated rescue of CFTR-mediated short-circuit currents in F508del hBE cells. nih.gov Given this compound's classification as a next-generation corrector mdpi.com, it is likely that similar studies in hBE cells were conducted during its development to assess its impact on CFTR function in a physiologically relevant context.
Genetically engineered cell lines, particularly Fischer rat thyroid (FRT) cells, have been widely used as a "workhorse" for CFTR drug discovery and evaluation. cff.org FRT cells lack endogenous CFTR, making them suitable for expressing specific mutant CFTR constructs and assessing the effect of modulators on these variants. cff.orgbiorxiv.org The FDA has recognized the utility of in vitro tests using FRT cells expressing mutant CFTR for supporting the approval of CFTR modulators for rare mutations. google.comnih.govnih.gov Studies using FRT cells have evaluated the activity of various CFTR modulators, including correctors and potentiators, and their combinations, by measuring chloride transport. biorxiv.orggoogle.comnih.govmdpi.comjci.orgeuropa.eu While specific detailed data on this compound monotherapy in FRT cells were not prominent, FRT cells were used in studies evaluating triple combination therapies that included elexacaftor (VX-445), a related corrector to this compound (VX-440) mdpi.com. These studies in FRT cells demonstrated the additive effects of correctors and potentiators on functional correction of F508del-CFTR. google.comeuropa.eu
Intestinal organoids, derived from patient tissue, are three-dimensional cell culture models that retain key characteristics of the native epithelium and have been utilized to study CFTR function and evaluate modulator response. mdpi.comsigmaaldrich.comstemcell.com These "mini-guts" are particularly useful for assessing CFTR-mediated fluid secretion, often measured using the forskolin-induced swelling (FIS) assay. mdpi.comsigmaaldrich.comstemcell.com In this assay, activation of CFTR by forskolin (B1673556) leads to chloride and water transport into the organoid lumen, causing swelling that can be quantified. mdpi.comsigmaaldrich.comstemcell.comstemcell.com Intestinal organoids derived from CF patients exhibit reduced or absent swelling compared to those from healthy individuals, and CFTR modulators can restore swelling. sigmaaldrich.comstemcell.com While specific data on this compound monotherapy in intestinal organoids were not found, studies on the triple combination therapy including elexacaftor have demonstrated rescue of CFTR function in patient-derived intestinal organoids with various CFTR genotypes, including F508del. nih.govmdpi.com The FIS assay in intestinal organoids has shown correlation with clinical outcomes in response to CFTR modulator therapy, highlighting their translational relevance. mdpi.com
Genetically Engineered Cell Lines Expressing Mutant CFTR (e.g., FRT cells)
Measurement of Chloride Transport Activity in Cellular Systems
Functional restoration of CFTR by modulators is ultimately assessed by measuring the protein's ability to transport chloride ions across the cell membrane. This is a direct measure of channel activity.
High-Throughput Screening (HTS) of CFTR Function
High-throughput screening (HTS) is a widely used method in drug discovery to rapidly test large libraries of compounds for a specific biological activity mdpi.com. In the context of cystic fibrosis research, HTS has been instrumental in identifying compounds that modulate CFTR function, including potentiators and correctors mdpi.comals-journal.com. These screening efforts often utilize cell-based assays that measure CFTR channel activity or protein localization nanion.deembopress.org.
While HTS has been a key strategy in the discovery of CFTR modulators mdpi.comals-journal.com, specific details regarding the high-throughput screening process that led to the identification or characterization of this compound (VX-440), or detailed data from HTS studies specifically conducted with this compound to assess its impact on CFTR function, were not available in the consulted sources. The literature acknowledges HTS as a general method for finding CFTR modulators and identifies this compound as a corrector developed by Vertex Pharmaceuticals newdrugapprovals.orgnewdrugapprovals.orgmdpi.com.
Investigational Studies in Non-Human Animal Models (if applicable to academic understanding, not efficacy)
Non-human animal models, particularly genetically modified mice, play a crucial role in cystic fibrosis research. These models are valuable tools for investigating the complex multi-organ pathology of CF, understanding disease mechanisms, and evaluating potential therapeutic interventions in a living system mdpi.comdovepress.comwellbeingintlstudiesrepository.orgnih.govnih.gov. Animal models can replicate certain biological processes or diseases found in humans, allowing researchers to explore hypotheses in a controlled environment mdpi.com.
While animal models are extensively used to study CFTR function and the pathophysiology of cystic fibrosis nih.govnih.gov, specific detailed findings from investigational studies focusing on this compound (VX-440) in non-human animal models for the purpose of gaining academic understanding of CFTR function or disease mechanisms, independent of assessing drug efficacy, were not found in the consulted literature. Research in animal models contributes to understanding how CFTR mutations affect different organ systems and how modulating CFTR function might impact these systems nih.gov.
CFTR-Mutant Mouse Models
CFTR-mutant mouse models have been developed to carry specific mutations in the Cftr gene that mirror those found in humans with cystic fibrosis cfmice.orgfrontiersin.org. These models exhibit various phenotypic traits of CF, although the severity and specific manifestations can vary depending on the genetic background and the particular mutation nih.govfrontiersin.org. Common models include those with the F508del mutation, which is the most prevalent CF-causing mutation cfmice.orgfrontiersin.org.
CFTR-mutant mouse models are utilized to study the consequences of CFTR dysfunction in various organs, including the intestines and lungs, and to evaluate the effects of potential therapies on CFTR function and disease progression nih.govfrontiersin.org. However, specific detailed results from studies using CFTR-mutant mouse models to investigate the academic aspects of this compound's interaction with mutant CFTR or its impact on cellular processes in these models were not identified in the consulted sources.
Other Relevant Animal Models
Beyond mouse models, other animal species have been explored as models for cystic fibrosis research, including pigs and ferrets nih.gov. These models can sometimes more closely recapitulate certain aspects of human CF pathology, such as lung disease, which can be less severe in mouse models nih.gov.
While other animal models are used in CF research to overcome limitations of mouse models and provide further insights into the disease and potential therapies nih.gov, specific detailed findings from investigational studies involving this compound (VX-440) in these or other relevant non-human animal models for academic understanding were not found in the consulted literature.
Chemical Biology and Structure Activity Relationships Sar of Olacaftor
Synthetic Approaches to Olacaftor and Related Analogues
The synthesis of this compound involves the construction and coupling of several key molecular fragments, including a central pyridine (B92270) core, a chiral pyrrolidine (B122466) moiety, a fluorophenyl group with an isobutoxy substituent, and a phenylsulfonyl carboxamide group. Patent literature describes synthetic routes towards this compound and its intermediates, highlighting strategies for assembling these complex structures. guidetopharmacology.orgfishersci.ca
Key Intermediate Synthesis and Derivatization Strategies
A crucial intermediate in the synthesis of this compound is (S)-2,2,4-trimethylpyrrolidine hydrochloride. guidetopharmacology.orgfishersci.ca Processes for preparing this chiral pyrrolidine involve starting materials such as 2,2,6,6-tetramethylpiperidin-4-one. guidetopharmacology.orgfishersci.ca One described route initiates with the reaction of 2,2,6,6-tetramethylpiperidin-4-one with chloroform (B151607) and a base like sodium hydroxide, followed by treatment with acid (hydrochloric acid), hydrogenation, reduction, and salt formation to yield (S)-2,2,4-trimethylpyrrolidine hydrochloride. guidetopharmacology.orgfishersci.ca Another approach involves the reduction of (S)-3,5,5-trimethylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) in a solvent like tetrahydrofuran (B95107) (THF). guidetopharmacology.org
Table 1: Example Synthesis Steps for (S)-2,2,4-trimethylpyrrolidine hydrochloride
| Starting Material | Reagents/Conditions | Intermediate/Product | Reported Yield/Purity (where available) |
|---|---|---|---|
| 2,2,6,6-tetramethylpiperidin-4-one | CHCl3, NaOH, then HCl, H2, Reduction, Salt formation | (S)-2,2,4-trimethylpyrrolidine hydrochloride | 73% yield (after recrystallisation) guidetopharmacology.org |
| (S)-3,5,5-trimethylpyrrolidin-2-one | LiAlH4, THF, Heat | (S)-2,2,4-trimethylpyrrolidine | Not specified guidetopharmacology.org |
| (S)-3,5,5-trimethylpyrrolidin-2-one | LiAlH4, THF, 30-40 °C, then 60-63 °C overnight | (S)-2,2,4-trimethylpyrrolidine | 82% (crude) guidetopharmacology.org |
These intermediates are then subjected to further derivatization steps, coupling them with other molecular fragments to construct the final this compound structure. The specific strategies for coupling and functional group introduction are designed to achieve the desired chemical structure and properties.
Chiral Synthesis and Stereochemical Considerations
The stereochemistry of this compound is defined by the presence of a single absolute stereocenter at the 4-position of the pyrrolidine ring, which has the (S) configuration. wikipedia.orgwikipedia.orgnih.gov Controlling this stereochemistry during synthesis is critical for the biological activity of the molecule. The synthetic routes to the (S)-2,2,4-trimethylpyrrolidine intermediate are designed to be stereoselective, ensuring the correct enantiomer is predominantly formed. guidetopharmacology.orgfishersci.ca Analytical methods such as chiral gas chromatography (GC) are employed to determine the enantiomeric excess (ee) of the chiral intermediate, with reported values indicating high purity (e.g., 99.0-99.6% ee). guidetopharmacology.org While the synthesis aims for high stereochemical control, the potential for epimerization at chiral centers during later synthetic steps has been noted in the context of related compounds, highlighting the importance of optimized conditions to maintain stereochemical integrity. guidetomalariapharmacology.orguni.lu
Chemical Class Analysis of this compound (Pyridines, Pyrrolidines)
This compound is characterized by its distinct chemical scaffold, which includes both pyridine and pyrrolidine ring systems. guidetopharmacology.orgfishersci.ca The molecule contains a central pyridine ring substituted at multiple positions. One substituent is the chiral (S)-2,2,4-trimethylpyrrolidine moiety attached via a nitrogen atom of the pyrrolidine ring to a carbon of the pyridine ring. wikipedia.orgwikipedia.orgnih.gov Another key feature is a fluorophenyl group linked to the pyridine ring, which is further substituted with an isobutoxy group. wikipedia.orgwikipedia.orgnih.gov A significant functional group is the phenylsulfonyl carboxamide moiety, where a sulfonyl group is linked to a phenyl ring and connected to the pyridine core through a carboxamide linker. wikipedia.orgwikipedia.orgnih.gov This combination of heterocyclic and aromatic rings, along with the sulfonyl carboxamide, defines this compound's chemical class and contributes to its interaction with the CFTR protein.
Structure-Activity Relationship (SAR) Studies for this compound's Corrector Potency
This compound functions as a CFTR corrector, meaning it helps improve the folding and trafficking of misfolded CFTR protein, particularly the prevalent F508del mutation, to the cell surface. guidetopharmacology.orgnih.govguidetopharmacology.org It is categorized as a Type III corrector, distinguishing it from other correctors such as Type I (e.g., lumacaftor (B1684366), tezacaftor) and Type II (e.g., Corrector 4a). guidetomalariapharmacology.orguni.lu The development of different types of correctors underscores the importance of structure-activity relationships, where variations in chemical structure lead to differences in their mechanism of action and ability to rescue CFTR function. guidetomalariapharmacology.orguni.lufishersci.co.uk
Identification of Pharmacophoric Features
Understanding the pharmacophoric features of CFTR modulators is crucial for rational drug design. Pharmacophore mapping, often combined with molecular docking and QSAR analysis, is a technique used in the study of CFTR modulators to identify the essential steric and electronic features required for binding to the CFTR protein and exerting biological activity. nih.govguidetopharmacology.orguni-goettingen.de While specific details on the pharmacophore of this compound are not extensively detailed in the provided information, its classification as a Type III corrector suggests that its pharmacophoric features are distinct from those of Type I correctors. These features would likely involve the spatial arrangement of key functional groups within the this compound molecule that allow it to interact favorably with specific binding sites on the CFTR protein or associated chaperones, promoting proper folding and trafficking.
Impact of Chemical Modifications on CFTR Corrector Activity
The structural differences between this compound (a Type III corrector) and other correctors like lumacaftor and tezacaftor (B612225) (Type I correctors) are directly related to their differing impacts on CFTR processing and trafficking. guidetomalariapharmacology.orguni.lufishersci.co.uk These chemical modifications lead to distinct mechanisms of action. fishersci.co.uk Studies have shown that combining Type I and Type III correctors can result in synergistic effects in correcting CFTR folding defects, indicating that they likely bind to different sites or influence different steps in the CFTR maturation pathway. fishersci.co.uk This highlights how specific chemical modifications in the this compound structure, compared to previous generation correctors, contribute to its unique corrector properties and its potential utility in combination therapies. The differential responses observed in CFTR variants to different correctors further emphasize the sensitivity of corrector activity to structural variations and their interaction with the cellular proteostasis network. fishersci.co.uk
Linkage between Structural Attributes and Biological Activity
This compound's biological activity as a CFTR corrector is intrinsically linked to its specific structural attributes. While detailed, publicly available data specifically on the SAR of this compound is limited in the search results, the general principles of SAR applied to CFTR modulators provide context. CFTR correctors aim to improve the folding and trafficking of misfolded CFTR protein, such as the common F508del mutation, to the cell surface. mdpi.comwikipedia.org This is achieved by binding to specific sites on the CFTR protein, often within the nucleotide-binding domains (NBDs) or membrane-spanning domains (MSDs), to stabilize its conformation and promote its maturation and transport. mdpi.com
The chemical structure of this compound (C₂₉H₃₄FN₃O₄S) features a complex arrangement of functional groups, including pyridine, pyrrolidine, phenylsulfonyl, and fluorophenyl moieties. newdrugapprovals.orgnewdrugapprovals.orgnih.govuni.lu Each of these components, and their spatial arrangement, contributes to the molecule's interaction with the CFTR protein. SAR studies in the development of CFTR modulators typically involve synthesizing a series of analogs with systematic modifications to the core structure and evaluating their impact on CFTR function in cellular assays. nih.govnih.gov This iterative process helps to elucidate which parts of the molecule are critical for binding affinity, efficacy, and selectivity. For example, the presence and position of the fluorine atom, the nature and substitution of the phenyl rings, and the specific stereochemistry of the pyrrolidine ring are all structural attributes that would be investigated in SAR studies to understand their contribution to this compound's activity as a CFTR corrector.
While specific data tables detailing the impact of individual structural modifications on this compound's activity were not found, the development of CFTR modulators in general relies heavily on such detailed research findings to establish robust SARs. nih.govnih.gov This allows for the rational design of more potent and effective compounds.
Principles of Drug Design Applied to this compound's Development
Target Identification and Validation: The primary target for this compound is the CFTR protein, specifically to correct the processing and trafficking defects caused by certain mutations. newdrugapprovals.orgnewdrugapprovals.orgmdpi.com The CFTR protein's role in cystic fibrosis is well-established, making it a validated drug target. mdpi.comwikipedia.org
High-Throughput Screening (HTS): The discovery of lead compounds for CFTR modulators often begins with screening large libraries of small molecules to identify those that exhibit the desired activity, such as correcting CFTR function in cell-based assays. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: As discussed in the previous section, extensive SAR studies are crucial to understand how structural modifications influence biological activity. This allows for the optimization of lead compounds to improve potency, efficacy, and other pharmacological properties. studysmarter.co.ukijpsr.comnih.govnih.gov
Rational Drug Design: Based on the structural information of the target protein (if available) and the SAR data, medicinal chemists can rationally design new analogs with predicted improved properties. isomorphiclabs.comescholarship.org This can involve techniques like molecular docking and computational chemistry to predict how molecules will bind to the target. ccia.org.auescholarship.org
Optimization of Physicochemical Properties: Beyond target interaction, drug design principles also focus on optimizing properties like solubility, permeability, and metabolic stability to ensure the molecule can reach its target in the body and have a suitable duration of action. isomorphiclabs.com
This compound, as a "next-generation CFTR corrector," emerged from such a drug discovery pipeline, indicating that it was developed through an iterative process of design, synthesis, and testing, applying these core principles to improve upon earlier generations of CFTR modulators. mdpi.com Although this compound's development was ultimately discontinued (B1498344) as Vertex redirected its focus mdpi.com, the principles of drug design applied in its discovery contributed to the broader understanding and advancement in the field of CFTR modulation.
Compound Information
| Compound Name | PubChem CID |
| This compound | 121250885 |
Data Table Placeholder
Molecular Interactions and Binding Site Characterization
Investigational Approaches to Identify Olacaftor's Binding Site on CFTR
Determining the precise binding site(s) of small molecules like this compound on a complex membrane protein like CFTR requires a combination of biochemical, biophysical, and structural techniques. While specific data for this compound is limited in the available literature, the following techniques have been instrumental in characterizing the binding of other CFTR modulators and would be applicable to studying this compound.
Use of Photoaffinity Labeling (PAL) Probes
Photoaffinity labeling (PAL) is a technique used to identify direct molecular interactions and binding sites between a small molecule and its target protein. This method involves synthesizing a probe molecule based on the structure of the ligand, incorporating a photoactivatable group (such as a diazirine or benzophenone) and often a tag for detection or purification (e.g., biotin) nih.govnih.gov. Upon UV irradiation, the photoactivatable group generates a highly reactive species that forms a covalent bond with amino acid residues in close proximity to the binding site on the target protein. The protein can then be isolated, fragmented (e.g., by trypsin digestion), and the labeled peptides identified using mass spectrometry nih.govnih.gov.
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to study protein conformation, dynamics, and interactions in solution frontiersin.orgnih.gov. The method relies on the fact that backbone amide hydrogens in a protein undergo exchange with deuterium from the solvent at rates that depend on their accessibility to the solvent and involvement in hydrogen bonding within the protein structure frontiersin.orgnih.gov. When a ligand binds to a protein, it can alter the local protein dynamics and solvent accessibility at the binding site and allosterically at distant sites, leading to changes in the rate of deuterium uptake in specific regions of the protein. By comparing the deuterium uptake profiles of the protein in the absence and presence of the ligand, regions that show reduced exchange (protection) can be identified, indicating areas involved in ligand binding or conformational changes induced by binding frontiersin.orgnih.gov.
HDX-MS has been utilized to probe the conformational dynamics of CFTR and its interactions with modulators mdpi.comnih.govelifesciences.org. Studies using HDX-MS have provided insights into the regions of CFTR that undergo conformational changes upon binding of potentiators like ivacaftor (B1684365), suggesting interactions with regions including ICL4 mdpi.comnih.gov. This technique is valuable for understanding not only the direct binding interface but also allosteric effects of ligand binding on protein dynamics. While HDX-MS is a suitable method for studying corrector interactions, specific published data detailing this compound-specific HDX-MS studies were not found in the provided search results.
Cryo-Electron Microscopy (Cryo-EM) Studies
Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, allowing for the determination of high-resolution three-dimensional structures of membrane proteins like CFTR, both in their apo state and in complex with ligands. By visualizing the protein-ligand complex at near-atomic resolution, Cryo-EM can directly reveal the binding site location, the orientation of the ligand within the site, and the specific amino acid residues involved in interactions with the ligand.
Cryo-EM studies have been crucial in elucidating the binding sites of several CFTR modulators. For instance, Cryo-EM structures have identified the binding site for potentiators like ivacaftor within the transmembrane domain (TMD) region, at the protein-lipid interface involving transmembrane helices 4, 5, and 8 researchgate.netnih.gov. Cryo-EM has also been used to determine the binding sites of Type I correctors like lumacaftor (B1684366) and tezacaftor (B612225), locating their primary binding site within MSD1 acs.org. More recent Cryo-EM studies have identified the binding site for elexacaftor (B607289) (VX-445) at the interface of TMD2 and the lasso motif, interacting with transmembrane helices 2, 10, and 11. While Cryo-EM is a powerful tool for determining corrector binding sites, specific published Cryo-EM structures of this compound (VX-440) in complex with CFTR were not identified in the search results.
Analysis of this compound's Interaction with CFTR Domains
CFTR is a multidomain protein consisting of two membrane-spanning domains (MSDs 1 and 2), two nucleotide-binding domains (NBDs 1 and 2), and a regulatory (R) domain mdpi.com. Correctors are designed to address the misfolding and trafficking defects of mutant CFTR, particularly the common F508del mutation, which primarily affects the folding and stability of NBD1 and its interaction with other domains acs.orgnih.gov. Based on studies of other CFTR correctors, their binding sites are typically located within the MSDs or at the interfaces between MSDs and NBDs, where they can allosterically influence protein folding and stability.
Nucleotide Binding Domains (NBDs) Interaction
The NBDs of CFTR are critical for channel gating, binding and hydrolyzing ATP to drive conformational changes that open and close the channel pore. NBD1, in particular, is affected by the F508del mutation, leading to misfolding and impaired interaction with MSD2 acs.org. While some studies on other correctors suggest they can allosterically stabilize NBD1 or influence NBD interactions, direct binding of Type I correctors like lumacaftor and tezacaftor is primarily to MSD1, which in turn stabilizes the NBD1/MSD interface mdpi.comacs.org. Elexacaftor (VX-445), classified as a Type III corrector, is thought to allosterically stabilize NBD1 by binding at the TMD2/lasso motif interface. Computational studies on Type I correctors have suggested potential binding sites in NBD1, particularly in the context of F508del CFTR, which may open up a binding site in this domain acs.org. However, definitive experimental evidence for direct binding of this compound to the NBDs was not found in the provided literature. The interaction is more likely indirect, with this compound binding elsewhere on CFTR and influencing NBD conformation or interaction through allostery, similar to other correctors.
Intracellular Loop (ICL) Interaction
Research suggests that intracellular loops (ICLs) of CFTR play critical roles in protein biogenesis, post-translational folding, and establishing interdomain interactions necessary for conformational stability. frontiersin.org Specifically, ICL4 has been identified as a potential binding region for certain CFTR modulators, such as ivacaftor (VX-770). mdpi.comnih.govnih.govresearchgate.net Hydrogen/deuterium exchange assays coupled with mass spectrometry have indicated that ICL4 is protected from exchange in the presence of ivacaftor, suggesting it as a binding region. mdpi.comnih.gov A photoactivatable probe based on ivacaftor also labeled CFTR at two sites, one of which resides in cytosolic loop 4. nih.govresearchgate.netnih.gov While these findings primarily relate to ivacaftor, they highlight the significance of ICLs, particularly ICL4, as potential interaction sites for CFTR modulators.
Allosteric Modulation Mechanisms by this compound
This compound was investigated as a corrector, a type of CFTR modulator that aims to improve protein folding and trafficking to the plasma membrane. mdpi.com Correctors like this compound are thought to exert their effects through allosteric mechanisms, influencing the conformation and stability of the CFTR protein at sites distinct from the main channel pore or ATP-binding sites. mdpi.comjci.org
Allosteric modulation involves binding to a site on the protein that is distant from the active site, yet influences the protein's function by inducing conformational changes. nih.govelifesciences.org In the context of CFTR, this could involve stabilizing specific domain interactions or promoting favorable protein conformations that enhance trafficking and function at the cell surface. Studies on other correctors, such as lumacaftor and tezacaftor, suggest they can bind to sites in the transmembrane domains (TMDs) and/or nucleotide-binding domain 1 (NBD1), influencing interdomain interactions like the NBD1:ICL4 interface. nih.govmdpi.comresearchgate.netresearchgate.net While specific detailed allosteric modulation mechanisms for this compound itself are not extensively described in the provided search results, its classification as a corrector implies it would function through similar allosteric principles to rescue misfolded CFTR, likely by stabilizing specific protein conformations necessary for proper folding and trafficking. mdpi.comjci.org
Advanced Research Methodologies Applied to Olacaftor Research
Computational Drug Design and Modeling
Computational approaches play a crucial role in modern drug discovery and design, allowing for the prediction of molecular interactions, analysis of protein dynamics, and identification of potential drug candidates drugdiscoverynews.comnfcr.orgfrontiersin.org. These methods are particularly valuable for complex proteins like CFTR, which has multiple domains and undergoes significant conformational changes embopress.orghopkinscf.orgelifesciences.org.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking simulations are used to predict the preferred orientation (binding mode) of a small molecule, such as Olacaftor, within a specific binding site of a target protein, like CFTR nih.gov. This technique helps researchers understand how a compound might interact with the protein at an atomic level, identifying key residues involved in binding and estimating binding affinity nih.gov.
While specific detailed docking studies solely focused on this compound were not extensively detailed in the search results, the application of molecular docking is a standard practice in the study of CFTR modulators. For instance, molecular docking has been used to explore the binding sites of other CFTR modulators like ivacaftor (B1684365) and lumacaftor (B1684366) on different domains of CFTR, including the nucleotide-binding domains (NBDs) and transmembrane domains (TMDs) mdpi.comresearchgate.netunibs.itmdpi.com. These studies provide insights into how modulators might allosterically affect CFTR function by binding to sites distinct from the channel pore mdpi.comnih.gov. The principles and methodologies applied in these studies are directly relevant to understanding how this compound, as a corrector, might interact with CFTR to improve its folding and trafficking.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time, accounting for the flexibility of both molecules and the surrounding environment drugdiscoverynews.comfrontiersin.org. These simulations are essential for understanding the conformational changes that occur upon ligand binding and how these changes might influence protein function drugdiscoverynews.comelifesciences.org.
MD simulations have been applied to study the dynamics of CFTR, including the impact of mutations like F508del on its structure and the effects of modulator binding embopress.orgunibs.itnih.gov. For example, MD simulations have been used to predict the consequences of rare CFTR mutations on the full-length protein structure and function embopress.orgnih.gov. They have also been employed to analyze the stability of interactions between CFTR domains and the effects of correctors like lumacaftor on stabilizing specific regions, such as the NBD1:ICL4 interface unibs.it. While direct MD simulation data specifically for this compound were not found, this technique would be invaluable for understanding how this compound interacts with misfolded CFTR, promotes proper folding, and influences the protein's dynamic behavior and trafficking to the cell surface.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate chemical structure with biological activity frontiersin.orgnih.gov. By analyzing a series of compounds with known activity, QSAR models can identify molecular features that are important for activity and predict the activity of new, untested compounds frontiersin.orgnih.gov.
QSAR studies have been conducted in the field of CFTR modulators to understand the structural determinants of corrector and potentiator activity mdpi.comnih.gov. These studies aim to optimize the chemical structures of lead compounds to improve their potency and efficacy nih.gov. For instance, QSAR analysis has been used in conjunction with molecular docking to guide the design of novel F508del-CFTR correctors nih.gov. While specific QSAR models for this compound were not detailed, this methodology would be pertinent in optimizing this compound's structure or designing analogues with improved properties based on its known activity as a CFTR corrector.
Virtual Screening Approaches for Analogue Discovery
Virtual screening involves computationally sifting through large libraries of chemical compounds to identify potential drug candidates that are predicted to bind to a target protein frontiersin.orgnih.gov. Structure-based virtual screening uses the 3D structure of the target protein, while ligand-based methods use the structures of known active compounds frontiersin.orgnih.gov.
Virtual screening has been successfully applied in the search for new CFTR modulators nih.govmdpi.comnih.govnih.gov. For example, structure-based virtual screening has been employed to identify compounds capable of binding to specific domains of F508del-CFTR, targeting the structural instability caused by the mutation nih.gov. Large-scale virtual screening campaigns, docking millions of molecules into CFTR binding sites, have led to the identification of novel chemical scaffolds with modulator activity mdpi.comnih.gov. Ligand-based virtual screening, using the chemical structures of existing modulators, has also been used to identify new CFTR ligands nih.gov. These approaches could be applied to identify analogues of this compound with potentially enhanced corrector activity or different binding profiles.
Cell-Free Protein Synthesis and Assay Systems for CFTR
Cell-free protein synthesis (CFPS) systems provide a powerful in vitro tool for synthesizing proteins outside the complex environment of a living cell nih.govbeilstein-journals.org. These systems offer unique advantages for studying the biogenesis, folding, and function of proteins like CFTR, which can be challenging to express and study in cellular contexts nih.gov.
Functional Assays in Cell-Free Systems
Functional assays conducted in cell-free systems play a valuable role in characterizing the direct effects of compounds like this compound on CFTR protein function, independent of the complex cellular environment. These systems allow for a focused examination of specific aspects of CFTR activity or stability. While detailed data specifically for this compound in cell-free functional assays were not available in the reviewed literature, the application of such methodologies is relevant in the broader context of CFTR modulator research. For instance, cell-free membrane patches have been utilized to analyze properties such as the solubility and potency of CFTR modulators like Ivacaftor (VX-770), providing insights into their direct interaction with the CFTR channel guidetopharmacology.org.
Biochemical and Biophysical Characterization Techniques
Biochemical and biophysical techniques are essential for gaining a comprehensive understanding of how this compound interacts with the CFTR protein at a molecular level, influencing its stability, folding, and binding characteristics.
Protein Stability and Folding Assays
Protein stability and folding assays are critical for evaluating the ability of CFTR correctors like this compound to ameliorate the misfolding defects characteristic of certain CFTR mutations, particularly F508del. guidetopharmacology.orgwikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.orgmims.comuni.luciteab.comnih.govwikipedia.orgmims.commims.com These assays provide insights into how this compound influences the conformational integrity and maturation of the CFTR protein.
One common biochemical method to assess the effect of correctors on CFTR folding and maturation is Western blotting. This technique allows for the visualization and quantification of different forms of the CFTR protein within cells: the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C). guidetopharmacology.orgwikipedia.orgwikidata.orgwikipedia.org Correctors are expected to increase the ratio of Band C to Band B, indicating improved processing and trafficking of the protein to the cell surface. guidetopharmacology.orgwikipedia.orgwikidata.orgwikipedia.org Detailed research findings using this method for other correctors like ABBV-2222 have demonstrated their effectiveness in promoting the maturation of F508del-CFTR. guidetopharmacology.orgwikidata.org
Biophysical techniques, such as thermal shift assays (e.g., Differential Scanning Fluorimetry or using fluorescent dyes like SYPRO Orange), are also valuable tools for examining protein stability and evaluating the impact of ligand binding. guidetopharmacology.orgnih.govuni.lunih.govwikipedia.org These assays measure the melting temperature (Tm) of a protein, which is the temperature at which it unfolds. uni.lunih.gov Binding of a stabilizing ligand, such as a corrector, typically increases the protein's Tm, indicating enhanced thermal stability. uni.lunih.gov While specific thermal shift data for this compound were not detailed in the provided snippets, this methodology is widely applied in protein research to identify compounds that bind to and stabilize a target protein. guidetopharmacology.orgnih.govuni.lunih.govwikipedia.org Applying thermal shift assays to CFTR in the presence and absence of this compound could provide quantitative data on the compound's ability to stabilize the protein, supporting its role as a corrector. The data generated would typically include melting curves and calculated Tm values, allowing for a direct comparison of CFTR stability under different conditions.
Ligand Binding Assays
Ligand binding assays are fundamental for characterizing the interaction between this compound and its target, the CFTR protein. These assays provide crucial information about the binding affinity, kinetics, and stoichiometry of the interaction, as well as helping to identify binding sites. nih.govuni.lu
Various techniques fall under the umbrella of ligand binding assays, including radioligand binding assays, surface plasmon resonance (SPR), and fluorescence-based methods. nih.govuni.lu These methods allow researchers to quantify the binding of a ligand to a protein, determine the equilibrium dissociation constant (Kd), which reflects binding affinity, and measure the rates of association (kon) and dissociation (koff). nih.govuni.lu A lower Kd value indicates higher binding affinity. nih.gov
Research into CFTR modulators has utilized biochemical and functional assays, sometimes complemented by structural studies like cryo-electron microscopy, to investigate the binding sites of correctors. guidetopharmacology.orgguidetopharmacology.orgnih.gov Studies on other correctors, such as Lumacaftor (VX-809) and Elexacaftor (B607289) (VX-445), have provided insights into their interaction with specific domains or regions of the CFTR protein, such as the membrane-spanning domains (MSDs) or nucleotide-binding domains (NBDs). guidetopharmacology.orgguidetopharmacology.orgnih.gov
Q & A
Q. What are the standard in vitro assays for evaluating Olacaftor’s efficacy as a CFTR corrector?
Methodological Answer:
- Ussing Chamber Assays : Measure chloride ion transport in epithelial cell monolayers (e.g., human bronchial epithelial cells). Include positive controls (e.g., forskolin) and negative controls (CFTR inhibitor-172) to validate CFTR activity .
- Forskolin-Induced Swelling (FIS) Assay : Quantify organoid swelling in patient-derived intestinal organoids using high-content imaging. Normalize data to wild-type CFTR responses .
- Western Blot Analysis : Assess CFTR protein maturation (Band C:B ratio) in transfected HEK-293 or CFBE41o- cells. Use glycosidase digestion to confirm glycoform identity .
- Dose-Response Curves : Report EC₅₀ values with 95% confidence intervals using non-linear regression models (e.g., GraphPad Prism) .
Q. How to characterize the purity and structural identity of synthesized this compound derivatives?
Methodological Answer:
- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Validate methods per ICH guidelines (system suitability, linearity, LOD/LOQ) .
- NMR Spectroscopy : Assign ¹H/¹³C signals (CDCl₃ or DMSO-d₆) and perform 2D experiments (COSY, HSQC) for structural confirmation. Compare with reference spectra of the parent compound .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight within 3 ppm error. Use electrospray ionization (ESI) in positive/negative modes .
- Elemental Analysis : Report C, H, N percentages (±0.4% deviation) to verify stoichiometry .
Q. What are the critical parameters for optimizing this compound’s solubility in cell culture media?
Methodological Answer:
- Solubility Screening : Test solvents (e.g., DMSO, PEG-400) at ≤0.1% v/v to avoid cytotoxicity. Use dynamic light scattering (DLS) to detect precipitation .
- pH Adjustment : Titrate media pH (6.5–7.4) while monitoring this compound stability via UV-Vis spectroscopy (λ = 280 nm) .
- Cyclodextrin Complexation : Evaluate hydroxypropyl-β-cyclodextrin (HPBCD) as a solubilizing agent. Measure apparent solubility using shake-flask methods .
- Long-Term Stability : Store stock solutions at −80°C and avoid freeze-thaw cycles. Validate with LC-MS stability studies over 7–14 days .
Advanced Research Questions
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy of this compound in preclinical models?
Methodological Answer:
- Pharmacokinetic Profiling : Calculate AUC, Cₘₐₓ, and half-life in plasma/tissue homogenates using LC-MS/MS. Compare bioavailability across administration routes (oral vs. IV) .
- Tissue Penetration Studies : Quantify this compound in lung homogenates via LC-MS. Normalize to tissue weight and correlate with CFTR functional rescue .
- Metabolite Identification : Use high-resolution LC-MSⁿ to characterize phase I/II metabolites. Test metabolite activity in primary CFTRΔF508/ΔF508 bronchial epithelia .
- Species-Specific Differences : Compare humanized mouse models vs. non-human primates to assess translational relevance .
Q. What computational strategies are employed to predict this compound’s binding interactions with mutant CFTR variants?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model this compound binding to CFTR’s nucleotide-binding domain (NBD1). Validate with mutagenesis data (e.g., G551D, R117H) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding for mutant vs. wild-type CFTR .
- Machine Learning : Train classifiers on CFTR mutation databases to predict this compound responsiveness for rare variants .
Q. How to design combination therapies with this compound and potentiators while avoiding antagonistic effects?
Methodological Answer:
- Synergy Screening : Use the Chou-Talalay method to calculate combination indices (CI < 1 = synergy). Test across a 5×5 dose matrix in primary CF cells .
- Isobologram Analysis : Plot IC₅₀ values for single agents vs. combinations. Fit data to Loewe additivity models .
- Mechanistic Studies : Perform patch-clamp electrophysiology to assess CFTR open probability (Po) with/without potentiators (e.g., Ivacaftor) .
- Transcriptomic Profiling : Use RNA-seq to identify off-target pathways (e.g., inflammatory responses) altered by combination treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
